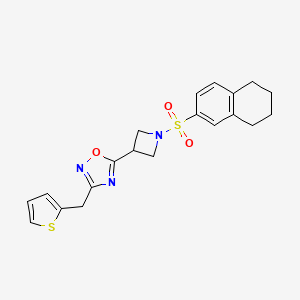

5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c24-28(25,18-8-7-14-4-1-2-5-15(14)10-18)23-12-16(13-23)20-21-19(22-26-20)11-17-6-3-9-27-17/h3,6-10,16H,1-2,4-5,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDHOQBRJJICQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)CC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent sulfonylation and oxadiazole formation. Utilizing various reagents and conditions, researchers have optimized the yield and purity of the final product. The structural characterization is commonly performed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 (Breast Cancer) | 0.084 ± 0.020 |

| Example B | A549 (Lung Cancer) | 0.034 ± 0.008 |

These values suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this class of compounds often involves interaction with specific molecular targets within cancer cells. For example:

- Inhibition of Kinases : Compounds may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.

Antimicrobial Properties

In addition to anticancer activity, compounds similar to 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole have shown promising antimicrobial effects against various bacterial strains. Studies indicate that these compounds can effectively inhibit biofilm formation by both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their anticancer properties against MCF-7 and A549 cell lines. The study found significant cytotoxicity correlating with structural modifications in the oxadiazole ring .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

The 1,2,4-oxadiazole core distinguishes the target compound from triazole and thiadiazole derivatives (Table 1).

Key Observations :

Substituent Effects

A. Sulfonyl-Azetidine-Tetrahydronaphthalene Group

- The tetrahydronaphthalene moiety is structurally analogous to naphthyl groups in compound , which demonstrated anticancer activity (IC₅₀: <10 µM). This suggests the target compound may share similar pharmacokinetic profiles, including enhanced membrane permeability.

B. Thiophen-2-ylmethyl Group

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole?

- Methodological Answer : Synthesis typically involves coupling the sulfonylazetidine moiety with the thiophen-2-ylmethyl-oxadiazole core via nucleophilic substitution or cyclization reactions. General procedures include refluxing intermediates (e.g., carboxylic acids or hydrazides) with activating agents like oxalyl chloride, followed by cyclization under basic conditions. For example, similar oxadiazole derivatives were synthesized using 3-(thiomethoxy)benzamide precursors and characterized via H NMR and ESI-MS with HPLC purity validation (>95%) . Sulfonation reactions at the azetidine nitrogen may require controlled conditions to avoid overfunctionalization .

Q. How is the structural integrity of the compound confirmed in synthetic workflows?

- Methodological Answer : Structural validation combines X-ray crystallography (using SHELX software for refinement ), H/C NMR for functional group assignment, and IR spectroscopy for detecting key bonds (e.g., S=O, C=N). For example, oxadiazole derivatives with tetrahydronaphthalenyl groups were confirmed via NMR chemical shifts at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.0 ppm (tetrahydronaphthalene methylene groups) . Mass spectrometry (ESI-MS) provides molecular ion verification, while HPLC ensures purity (>95%) to rule out byproducts .

Q. What preliminary biological screening approaches are used to assess the compound’s activity?

- Methodological Answer : Initial screening involves antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus strains) and enzyme inhibition studies (e.g., adenylyl cyclase activity). For oxadiazole analogs, IC values are determined using dose-response curves, with nematode survival assays (C. elegans models) to evaluate in vivo efficacy . Molecular docking (e.g., AutoDock Vina) may predict binding affinities to targets like bacterial enzymes or cancer-related proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodological Answer : SAR is guided by systematic substitution of the sulfonylazetidine, thiophenymethyl, or oxadiazole moieties. For example:

- Replacing the tetrahydronaphthalenyl group with 3,5-dimethoxyphenyl increased antimicrobial activity by 3-fold in analogous oxadiazoles .

- Introducing fluoromethyl groups at the benzamide position improved metabolic stability in enzyme inhibition assays .

Quantitative SAR (QSAR) models using DFT calculations or Hammett constants can rationalize electronic effects of substituents .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Solutions include:

- Purity validation : HPLC-MS to confirm >98% purity and rule out degradation products .

- Crystallographic validation : SHELXL-refined X-ray structures to confirm stereochemistry and tautomeric forms .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What advanced techniques elucidate the compound’s molecular interactions with biological targets?

- Methodological Answer : Combine molecular docking (e.g., Glide, GOLD) with molecular dynamics (MD) simulations (AMBER, GROMACS) to study binding stability. For example:

- Docking studies on thiadiazole-triazole hybrids revealed hydrogen bonding with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .

- MD simulations (50 ns) assess conformational changes in target proteins upon ligand binding, validated by free-energy perturbation (FEP) calculations .

Q. What mechanistic insights explain the compound’s reactivity in synthetic pathways?

- Methodological Answer : Isotope labeling (e.g., O in cyclization steps) and kinetic studies track reaction pathways. For oxadiazole formation:

- Cyclization of thioamide intermediates proceeds via a two-step mechanism: nucleophilic attack followed by dehydration, as confirmed by C NMR monitoring .

- Sulfonation of azetidine requires anhydrous conditions to prevent hydrolysis, with reaction progress monitored via TLC (R = 0.6 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.